molecular formula C10H6FN B2357225 6-Ethynyl-3-fluoro-2-methylbenzonitrile CAS No. 2460749-42-0

6-Ethynyl-3-fluoro-2-methylbenzonitrile

Cat. No. B2357225
CAS RN: 2460749-42-0
M. Wt: 159.163
InChI Key: FYROSAVGPPXRSM-UHFFFAOYSA-N
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Description

6-Ethynyl-3-fluoro-2-methylbenzonitrile is an organic compound with the molecular formula C10H6FN . It has a molecular weight of 159.16 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H6FN/c1-3-8-4-5-10(11)7(2)9(8)6-12/h1,4-5H,2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 159.16 .

Scientific Research Applications

Synthesis and Production

  • Synthesis Techniques : 6-Ethynyl-3-fluoro-2-methylbenzonitrile can be synthesized from ortho-toluidine, undergoing processes like nitrification, diazotization, fluorination, and oxidation. This method is noteworthy for its control and high productivity, and the compound is significant for developing new pesticides (L. Min, 2006).

Material Science and Optics

  • Vibrational Spectra and NLO Properties : The compound has been studied for its equilibrium geometric structure, vibrational spectra, and non-linear optical (NLO) properties using Density Functional Theory (DFT) methods. Its NLO characteristics, including frequency doubling and second harmonic generation, are significant for potential optical applications (Arockiasamy Ajaypraveenkumar et al., 2017).

  • Gas Sensor Application : Ethynylated-thiourea derivatives, including 4-ethylbenzoyl-3-(4-ethynylbenzonitrile-phenyl)-thiourea, have been synthesized and utilized as sensing layers for detecting carbon dioxide gas. The sensors show significant response and recovery times, indicating potential in CO2 detection technologies (A. Daud et al., 2019).

Chemical Analysis and Molecular Study

  • Molecular Geometry and Hyperpolarizability : Studies on the molecular geometry, polarizability, and hyperpolarizability of related compounds like 3-fluoro-4-methylbenzonitrile suggest their potential use in non-linear optics, emphasizing the importance of their molecular properties (N. Suni et al., 2018).

  • Thermodynamic Analysis : Various thermodynamic properties such as entropy, enthalpy, Gibbs free energy, and heat capacity have been calculated for compounds like 5-fluoro-2-methylbenzonitrile, indicating their significance in energetic studies and potential material applications (K. Zaitseva et al., 2015).

Pharmaceutical Research

  • Radioligand Development : Derivatives of this compound have been employed as precursors in the development of PET radioligands, showcasing their utility in advanced medical imaging techniques (M. Gopinathan et al., 2009).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, inhaled, or in contact with skin . It can also cause skin and eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed: Call a poison center/doctor if you feel unwell .

properties

IUPAC Name

6-ethynyl-3-fluoro-2-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FN/c1-3-8-4-5-10(11)7(2)9(8)6-12/h1,4-5H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYROSAVGPPXRSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C#N)C#C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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